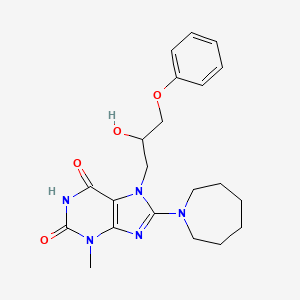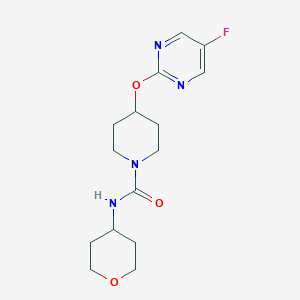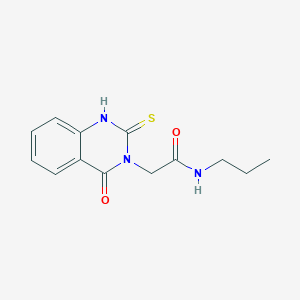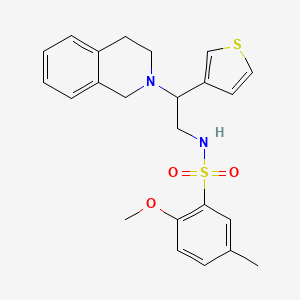![molecular formula C16H24N4O2S B2527856 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione CAS No. 327100-47-0](/img/structure/B2527856.png)
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione, also known as MRS2179, is a purinergic antagonist that has been widely used in scientific research. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and adenosine diphosphate (ADP). The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmitter release.
Mechanism Of Action
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione acts as a competitive antagonist of the P2Y1 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The binding of ATP or ADP to the P2Y1 receptor activates the G protein-coupled receptor, which in turn activates phospholipase C (PLC) and leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then activate protein kinase C (PKC) and lead to various downstream effects. By blocking the activation of the P2Y1 receptor, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the downstream signaling pathways and prevents the physiological effects of ATP and ADP.
Biochemical And Physiological Effects
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects, depending on the tissue or cell type being studied. In platelets, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the aggregation induced by ADP, but not by other agonists such as collagen or thrombin. In vascular smooth muscle cells, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the contraction induced by ADP, but not by other vasoconstrictors such as norepinephrine or endothelin-1. In neurons, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the release of neurotransmitters such as glutamate, acetylcholine, and dopamine, but not of other neurotransmitters such as GABA or glycine.
Advantages And Limitations For Lab Experiments
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has several advantages as a research tool. It is a potent and selective antagonist of the P2Y1 receptor, which allows for specific inhibition of the receptor without affecting other purinergic receptors. It is also relatively stable and easy to handle in the laboratory. However, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness for in vivo studies. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for research on 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione. One direction is to investigate the role of P2Y1 receptors in other physiological and pathological conditions, such as inflammation, cancer, and neurodegenerative diseases. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used in vivo for therapeutic purposes. Additionally, the use of 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione in combination with other purinergic antagonists or agonists may provide new insights into the complex signaling pathways involving purinergic receptors.
Synthesis Methods
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione can be synthesized by reacting 8-hexylthio-3-methyl-7H-purine-2,6-dione with 2-buten-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological and pathological conditions. For example, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been used to study the regulation of platelet aggregation, which is a critical step in hemostasis and thrombosis. 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has also been used to investigate the role of P2Y1 receptors in the regulation of vascular tone, which is important for the control of blood pressure. Additionally, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been used to study the involvement of P2Y1 receptors in neurotransmitter release, which is critical for synaptic transmission in the central nervous system.
properties
IUPAC Name |
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-4-6-8-9-11-23-16-17-13-12(20(16)10-7-5-2)14(21)18-15(22)19(13)3/h5,7H,4,6,8-11H2,1-3H3,(H,18,21,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUBLKCCQHDDFF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B2527773.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2527777.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2527778.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)
![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)
![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)


![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)
![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)

![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)
![N-(4-acetylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527795.png)